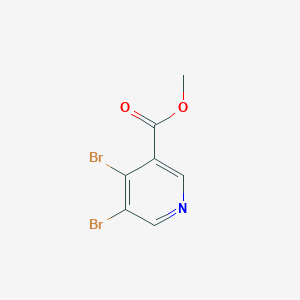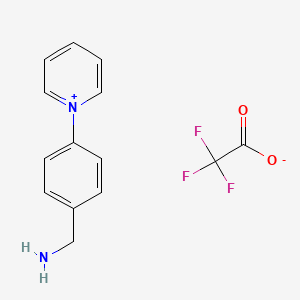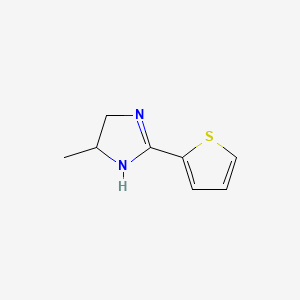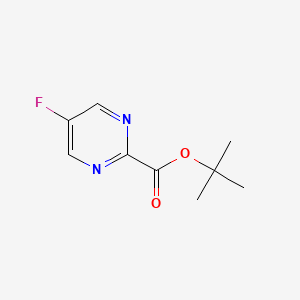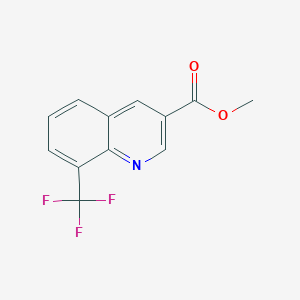
Methyl 8-(trifluoromethyl)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by the presence of a trifluoromethyl group at the 8th position and a carboxylate ester at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with trifluoromethyl ketones, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often involve the use of catalysts and solvents such as tetrahydrofuran to facilitate the cyclization and esterification processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydride.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
Methyl 8-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
作用机制
The mechanism of action of methyl 8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cellular membranes and molecular targets .
相似化合物的比较
Fluoroquinolines: Compounds like fluoroquinolones, which are known for their antibacterial activity.
Quinoline-2,4-diones: Known for their pharmaceutical applications, including antimalarial and anticancer properties.
Uniqueness: Methyl 8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate ester, which confer distinct chemical and biological properties. Its enhanced lipophilicity and potential for diverse chemical modifications make it a valuable compound in various research and industrial applications .
属性
分子式 |
C12H8F3NO2 |
|---|---|
分子量 |
255.19 g/mol |
IUPAC 名称 |
methyl 8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)8-5-7-3-2-4-9(12(13,14)15)10(7)16-6-8/h2-6H,1H3 |
InChI 键 |
VQGGBQULPVZCFZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


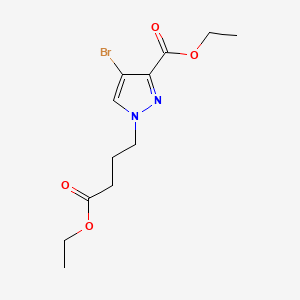
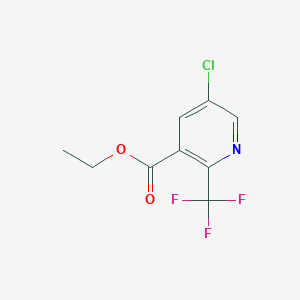

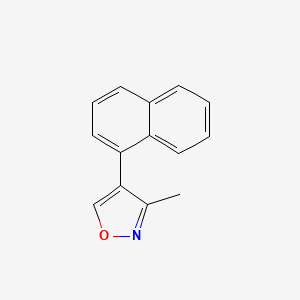
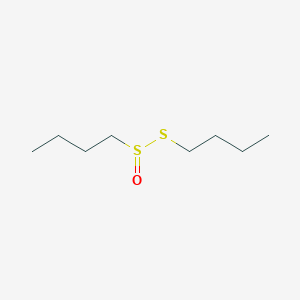
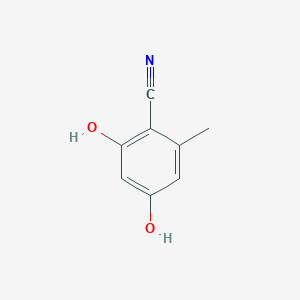
![2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15332009.png)
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15332019.png)
